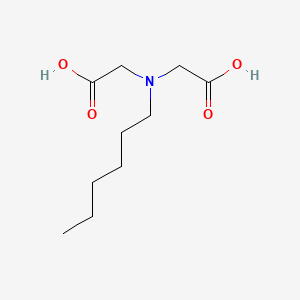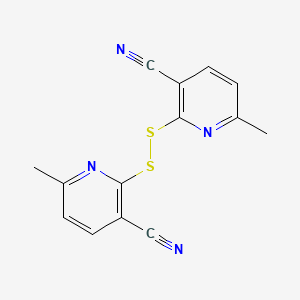
2,2'-Disulfanediylbis(6-methylpyridine-3-carbonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) is a chemical compound characterized by the presence of two pyridine rings connected by a disulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) typically involves the transformation of precursor compounds under specific reaction conditions. One common method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with Lawesson’s reagent, which leads to the formation of the desired disulfide compound . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT or TCEP for reduction. Substitution reactions may involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the disulfide bridge can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s disulfide bridge can be utilized in studies related to protein folding and disulfide bond formation in biological systems.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) involves its ability to undergo redox reactions due to the presence of the disulfide bridge. This allows the compound to participate in electron transfer processes, which can modulate the redox state of other molecules. The pyridine rings can also interact with various molecular targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Disulfanediylbis(5,6,7,8-tetrahydroquinoline-3-carbonitrile): Similar structure with a different heterocyclic ring.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Contains a disulfide bridge but different substituents on the aromatic rings.
Uniqueness
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) is unique due to its specific combination of pyridine rings and the disulfide bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
54364-28-2 |
|---|---|
Fórmula molecular |
C14H10N4S2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-[(3-cyano-6-methylpyridin-2-yl)disulfanyl]-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H10N4S2/c1-9-3-5-11(7-15)13(17-9)19-20-14-12(8-16)6-4-10(2)18-14/h3-6H,1-2H3 |
Clave InChI |
KSKAFHFCIPBTTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C#N)SSC2=C(C=CC(=N2)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
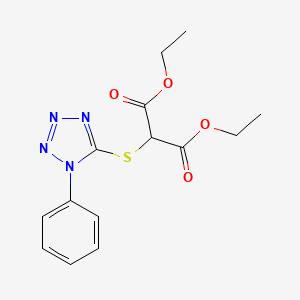
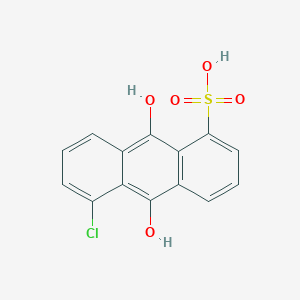
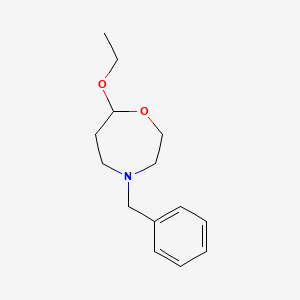




![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
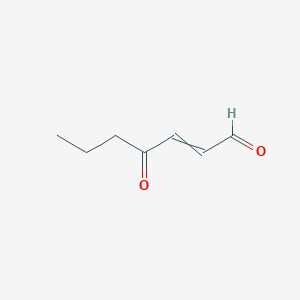
![Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14628235.png)
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)

